molecular formula C8H6N4O5 B14656266 (5,6-Dinitro-1h-indazol-1-yl)methanol CAS No. 42239-36-1

(5,6-Dinitro-1h-indazol-1-yl)methanol

Katalognummer: B14656266
CAS-Nummer: 42239-36-1
Molekulargewicht: 238.16 g/mol
InChI-Schlüssel: RENVLLDJKISVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6-Dinitro-1h-indazol-1-yl)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dinitro-1h-indazol-1-yl)methanol typically involves the reaction of 5,6-dinitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The reaction conditions include:

    Reagents: 5,6-dinitroindazole, formaldehyde, hydrochloric acid

    Solvent: Water

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6-Dinitro-1h-indazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 5,6-Dinitro-1H-indazole-1-carboxylic acid

    Reduction: 5,6-Diamino-1H-indazol-1-yl)methanol

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(5,6-Dinitro-1h-indazol-1-yl)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5,6-Dinitro-1h-indazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential as a nitric oxide synthase inhibitor suggests that it may interfere with the production of nitric oxide, a signaling molecule involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Nitro-1H-indazol-1-yl)methanol
  • (6-Nitro-1H-indazol-1-yl)methanol
  • (7-Nitro-1H-indazol-1-yl)methanol

Uniqueness

(5,6-Dinitro-1h-indazol-1-yl)methanol is unique due to the presence of two nitro groups at the 5 and 6 positions of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other mono-nitro indazole derivatives .

Eigenschaften

CAS-Nummer

42239-36-1

Molekularformel

C8H6N4O5

Molekulargewicht

238.16 g/mol

IUPAC-Name

(5,6-dinitroindazol-1-yl)methanol

InChI

InChI=1S/C8H6N4O5/c13-4-10-6-2-8(12(16)17)7(11(14)15)1-5(6)3-9-10/h1-3,13H,4H2

InChI-Schlüssel

RENVLLDJKISVFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.